Methyl 5-fluoro-1H-indole-3-carboxylate
Overview
Description
“Methyl 5-fluoro-1H-indole-3-carboxylate” is a synthetic compound with the formal name 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, methyl ester . It is an analog of 5-fluoro PB-22, a synthetic cannabinoid, that lacks the quinoline group . The physiological and toxicological properties of this compound are not known .
Synthesis Analysis
The synthesis of similar indole compounds has been reported in literature . For instance, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized . Another study reported the use of microwave-assisted synthesis for the preparation of 2-Methyl-1H-indole-3-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-1H-indole-3-carboxylate” is planar . The molecule is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-fluoro-1H-indole-3-carboxylate” are not available, indole derivatives are known to undergo various reactions. For instance, the carbaldehyde derivative of indole can be oxidized to the carboxylic acid derivative .Physical And Chemical Properties Analysis
“Methyl 5-fluoro-1H-indole-3-carboxylate” has a molecular formula of C15H18FNO2 and a formula weight of 263.3 . It is a solution in acetonitrile .Scientific Research Applications
1. Anticancer Potential
Methyl 5-fluoro-1H-indole-3-carboxylate derivatives have been studied for their anticancer properties. A particular focus is on indole-azolidinone hybrids, synthesized through Knoevenagel reaction, showing significant cytotoxic action against various cancer cell lines including breast, colon, lung, and cervical cancer. Specifically, a compound identified as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a) demonstrated high cytotoxicity towards tumor cells, inducing apoptosis through caspase 3-, PARP1-, and Bax-dependent mechanisms (Kryshchyshyn-Dylevych et al., 2021). Another study focused on the synthesis of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, identifying a methyl ester derivative with significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).
2. Antiviral Activity
Research has been conducted on the antiviral properties of indole derivatives related to methyl 5-fluoro-1H-indole-3-carboxylate. Some studies identified novel indole-based compounds with significant activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus (Ivachtchenko et al., 2015). Another investigation highlighted compounds exhibiting micromolar activities against HCV in human hepatoma cell lines (Ivashchenko et al., 2014).
3. Synthesis of Key Intermediates
Methyl 5-fluoro-1H-indole-3-carboxylate is valuable in the synthesis of key intermediates for other compounds. For example, a robust synthesis of a related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, demonstrated its importance in preparing HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).
4. Fluorescence Studies
Methyl 5-fluoro-1H-indole-3-carboxylate derivatives have been explored for their fluorescent properties. A study on various methyl 3-arylindole-2-carboxylates, synthesized using a novel approach involving intramolecular C-N cyclization, found these compounds to be potential candidates for use as fluorescent probes due to their solvent-sensitive emission and reasonable fluorescence quantum yields (Queiroz et al., 2007).
5. Synthesis of Novel Derivatives
Research has also focused on synthesizing novel derivatives of methyl 5-fluoro-1H-indole-3-carboxylate for various applications. This includes the synthesis of new indole derivatives as serotonin uptake inhibitors, offering potential in the treatment of conditions like depression (Malleron et al., 1993).
Future Directions
The future directions for “Methyl 5-fluoro-1H-indole-3-carboxylate” and similar compounds could involve further exploration of their potential biological activities. Indole derivatives have been reported to have diverse pharmacological activities , and they could serve as promising scaffolds for the discovery and development of potential therapeutic agents .
properties
IUPAC Name |
methyl 5-fluoro-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCOPMDCKPXHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652976 | |
Record name | Methyl 5-fluoro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-1H-indole-3-carboxylate | |
CAS RN |
310886-79-4 | |
Record name | Methyl 5-fluoro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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